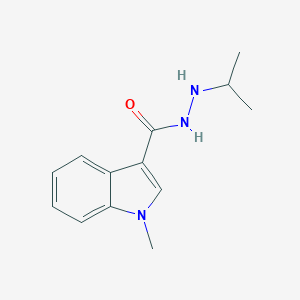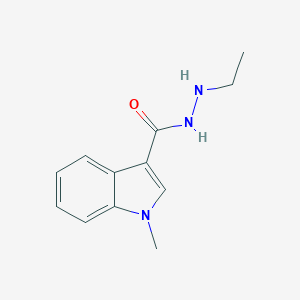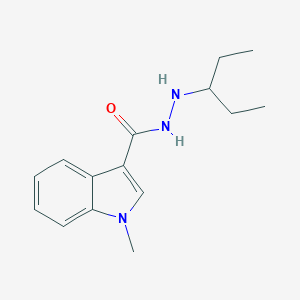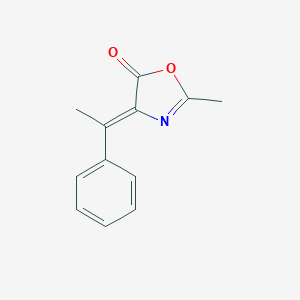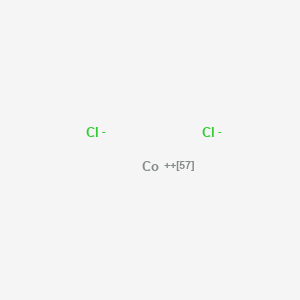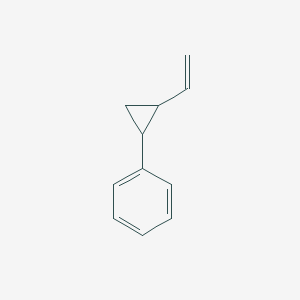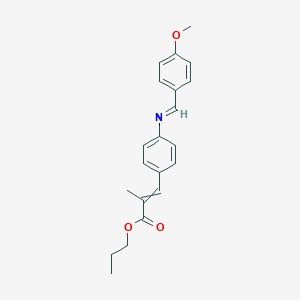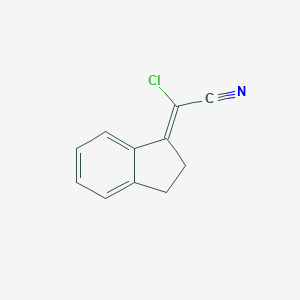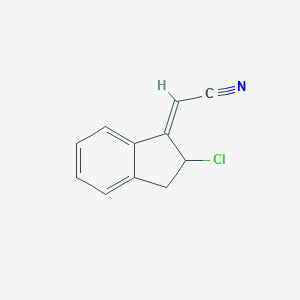![molecular formula C5H3ClN4 B231351 3-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B231351.png)
3-Chloro-7H-imidazo[4,5-c]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-7H-imidazo[4,5-c]pyridazine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of imidazopyridazines, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 3-Chloro-7H-imidazo[4,5-c]pyridazine is not yet fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, viral replication, and inflammation. It may also modulate the immune response by affecting the production of cytokines and chemokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application and concentration used. In cancer cells, it has been found to induce cell cycle arrest and apoptosis. It may also affect the expression of genes involved in cancer cell proliferation and survival. In viral infections, it may inhibit viral replication by affecting various stages of the viral life cycle. In inflammation, it may reduce the production of pro-inflammatory cytokines and chemokines, thereby decreasing inflammation and pain.
実験室実験の利点と制限
One advantage of using 3-Chloro-7H-imidazo[4,5-c]pyridazine in lab experiments is its potential therapeutic applications in various fields, including oncology, virology, and immunology. It is also relatively easy to synthesize, and its structure can be modified to enhance its activity and selectivity. However, one limitation is the lack of comprehensive understanding of its mechanism of action, which may hinder the development of more effective therapies. Additionally, its potential toxicity and side effects need to be thoroughly investigated before clinical trials can be conducted.
将来の方向性
There are several future directions for research on 3-Chloro-7H-imidazo[4,5-c]pyridazine. One area of interest is the development of more potent and selective derivatives that can target specific enzymes and signaling pathways involved in cancer cell proliferation, viral replication, and inflammation. Another area of research is the investigation of its potential as a combination therapy with other drugs to enhance its efficacy. Furthermore, more studies are needed to fully understand its mechanism of action and potential toxicity, as well as its pharmacokinetics and pharmacodynamics in vivo.
合成法
The synthesis of 3-Chloro-7H-imidazo[4,5-c]pyridazine can be achieved through various methods, including the reaction of 3-chloro-6-nitroimidazo[4,5-c]pyridine with hydrazine hydrate, followed by reduction with palladium on carbon. Another method involves the reaction of 3-chloro-6-nitroimidazo[4,5-c]pyridine with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. The yield of the product varies depending on the method used.
科学的研究の応用
The potential therapeutic applications of 3-Chloro-7H-imidazo[4,5-c]pyridazine have been explored in various scientific studies. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has shown potential as an antiviral agent, particularly against the hepatitis C virus. Furthermore, it has been investigated for its anti-inflammatory and analgesic properties, as well as its ability to modulate the immune response.
特性
分子式 |
C5H3ClN4 |
|---|---|
分子量 |
154.56 g/mol |
IUPAC名 |
3-chloro-5H-imidazo[4,5-c]pyridazine |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-3-5(10-9-4)8-2-7-3/h1-2H,(H,7,8,10) |
InChIキー |
XWNKHKFVVGKLJS-UHFFFAOYSA-N |
SMILES |
C1=C2C(=NN=C1Cl)N=CN2 |
正規SMILES |
C1=C2C(=NN=C1Cl)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B231268.png)
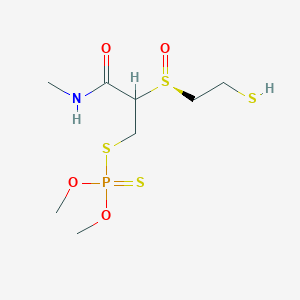
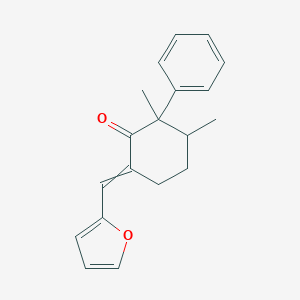

![N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine](/img/structure/B231279.png)
